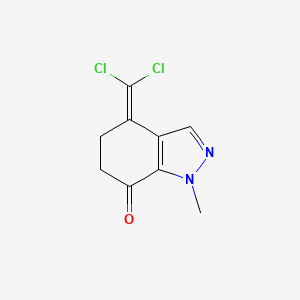
4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one is a chemical compound known for its unique structure and reactivity It belongs to the class of indazole derivatives, which are compounds containing a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one with dichloromethylidene chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dichloromethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted indazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloromethane: A simple organochlorine compound used as a solvent.
1-(Dichloromethylidene)-4-methylcyclohexane: Another compound with a dichloromethylidene group, used in various chemical reactions.
Uniqueness
4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one is unique due to its indazole core structure, which imparts specific chemical and biological properties
Eigenschaften
CAS-Nummer |
138212-14-3 |
|---|---|
Molekularformel |
C9H8Cl2N2O |
Molekulargewicht |
231.08 g/mol |
IUPAC-Name |
4-(dichloromethylidene)-1-methyl-5,6-dihydroindazol-7-one |
InChI |
InChI=1S/C9H8Cl2N2O/c1-13-8-6(4-12-13)5(9(10)11)2-3-7(8)14/h4H,2-3H2,1H3 |
InChI-Schlüssel |
HHZLDOBNLNFULV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=N1)C(=C(Cl)Cl)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


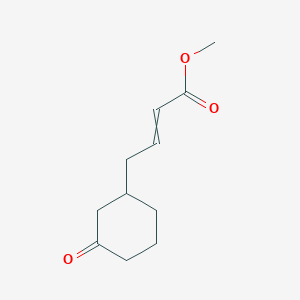
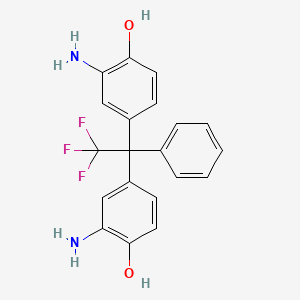
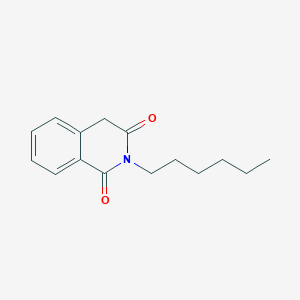
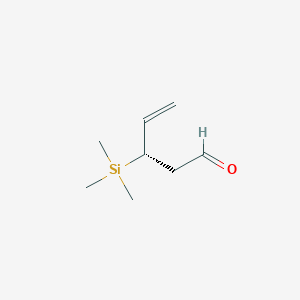
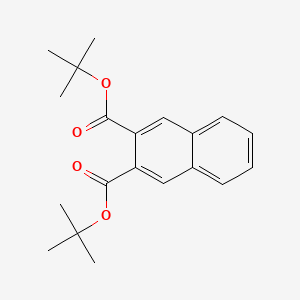
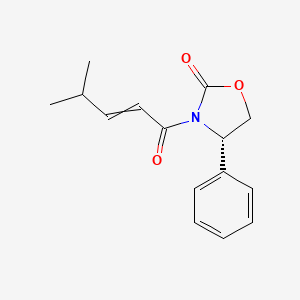
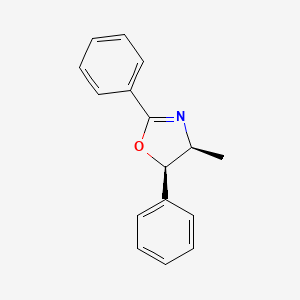
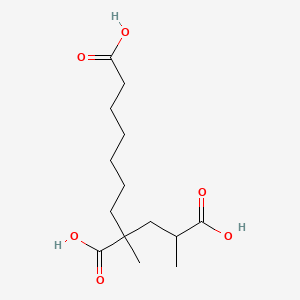
![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)
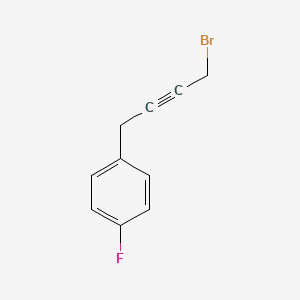
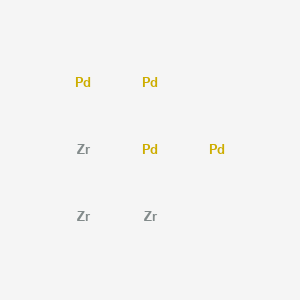

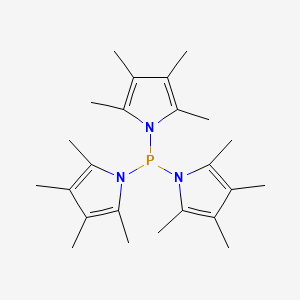
![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
